molecular formula C30H35N3O9P2 B10778113 N-Acetyl-N-[1-(1,1'-biphenyl-4-ylmethyl)-2-oxoazepan-3-YL]-3,4-diphosphonophenylalaninamide

N-Acetyl-N-[1-(1,1'-biphenyl-4-ylmethyl)-2-oxoazepan-3-YL]-3,4-diphosphonophenylalaninamide

Cat. No.: B10778113
M. Wt: 643.6 g/mol
InChI Key: WCMLXBUNHNAMNH-UIOOFZCWSA-N
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Description

Preparation Methods

The synthetic routes and reaction conditions for RU83876 are not widely documented in the public domain. general methods for synthesizing dipeptides involve the condensation of two amino acids. This process typically requires the use of coupling reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) and protecting groups to prevent unwanted side reactions. Industrial production methods would likely involve optimization of these reactions for scale-up, including the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

RU83876, like other dipeptides, can undergo various chemical reactions including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of RU83876 could lead to the formation of oxo derivatives, while reduction could yield hydro derivatives.

Mechanism of Action

RU83876 exerts its effects by binding to the SH2 domain of the proto-oncogene tyrosine-protein kinase Src. This binding involves the formation of a complex hydrogen-bond network within the phospho-tyrosine pocket of SH2 . The presence of hydrogen-bond acceptors is crucial for fragment binding and high-affinity binding of full-length inhibitors . This interaction inhibits the kinase activity of Src, which plays a role in cell growth and differentiation.

Comparison with Similar Compounds

RU83876 is unique in its specific binding to the SH2 domain of Src kinase. Similar compounds include other dipeptides and small molecule inhibitors that target the same or similar pathways. Some examples of similar compounds are:

    Phospho-tyrosine mimics: These compounds are designed to replace phospho-tyrosine in peptide sequences and bind to SH2 domains.

    Nonpeptidic inhibitors: These are small molecules that inhibit kinase activity without mimicking peptide sequences.

RU83876 stands out due to its specific binding characteristics and the formation of a stable hydrogen-bond network within the SH2 domain .

Properties

Molecular Formula

C30H35N3O9P2

Molecular Weight

643.6 g/mol

IUPAC Name

[4-[(2S)-2-acetamido-3-oxo-3-[[(3S)-2-oxo-1-[(4-phenylphenyl)methyl]azepan-3-yl]amino]propyl]-2-phosphonophenyl]phosphonic acid

InChI

InChI=1S/C30H35N3O9P2/c1-20(34)31-26(17-22-12-15-27(43(37,38)39)28(18-22)44(40,41)42)29(35)32-25-9-5-6-16-33(30(25)36)19-21-10-13-24(14-11-21)23-7-3-2-4-8-23/h2-4,7-8,10-15,18,25-26H,5-6,9,16-17,19H2,1H3,(H,31,34)(H,32,35)(H2,37,38,39)(H2,40,41,42)/t25-,26-/m0/s1

InChI Key

WCMLXBUNHNAMNH-UIOOFZCWSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC(=C(C=C1)P(=O)(O)O)P(=O)(O)O)C(=O)N[C@H]2CCCCN(C2=O)CC3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C=C1)P(=O)(O)O)P(=O)(O)O)C(=O)NC2CCCCN(C2=O)CC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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